molecular formula C7H14O B2459174 2,2-Dimethylcyclopentan-1-ol CAS No. 37617-33-7

2,2-Dimethylcyclopentan-1-ol

Cat. No.: B2459174
CAS No.: 37617-33-7
M. Wt: 114.188
InChI Key: HHZBHIQGEGSCJF-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentan-1-ol is an organic compound with the molecular formula C7H14O. It is a secondary alcohol with a cyclopentane ring substituted by two methyl groups at the 2-position and a hydroxyl group at the 1-position. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopentan-1-ol can be synthesized through several methods. One common route involves the reduction of 2,2-dimethylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,2-dimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form 2,2-dimethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of 2,2-dimethylcyclopentane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,2-dimethylcyclopentyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: 2,2-Dimethylcyclopentanone.

    Reduction: 2,2-Dimethylcyclopentane.

    Substitution: 2,2-Dimethylcyclopentyl chloride.

Scientific Research Applications

2,2-Dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, which may further participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentanone: The ketone form of 2,2-dimethylcyclopentan-1-ol.

    2,2-Dimethylcyclopentane: The fully reduced form of the compound.

    Cyclopentanol: A similar compound without the methyl substitutions.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 2-position, which significantly influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanol derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2,2-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZBHIQGEGSCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37617-33-7
Record name 2,2-dimethylcyclopentan-1-ol
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